4-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-N-cyclohexyl-4-oxobutanamide
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Overview
Description
4-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-N-cyclohexyl-4-oxobutanamide is a complex organic compound that features an anthracene moiety linked to a hydrazone and a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-N-cyclohexyl-4-oxobutanamide typically involves the condensation of anthracene-9-carbaldehyde with hydrazine derivatives, followed by further functionalization to introduce the cyclohexyl and oxobutanamide groups. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-N-cyclohexyl-4-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The hydrazone linkage can be reduced to form hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazone nitrogen.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate catalysts to ensure selectivity and efficiency .
Major Products Formed
The major products formed from these reactions include anthraquinone derivatives from oxidation, hydrazine derivatives from reduction, and various substituted hydrazones from nucleophilic substitution .
Scientific Research Applications
4-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-N-cyclohexyl-4-oxobutanamide has several scientific research applications:
Mechanism of Action
The mechanism by which 4-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-N-cyclohexyl-4-oxobutanamide exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The anthracene moiety can intercalate with DNA, while the hydrazone linkage can form reversible covalent bonds with active site residues in proteins, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Anthracen-9-ylmethylene-(4-methoxyphenyl)amine: Similar in structure but with a methoxyphenyl group instead of the cyclohexyl-oxobutanamide moiety.
Anthracen-9-ylmethylene-(4-phenylazo-phenyl)-amine: Features a phenylazo group, differing in its electronic properties and reactivity.
Uniqueness
4-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-N-cyclohexyl-4-oxobutanamide is unique due to its combination of the anthracene moiety with a hydrazone and a cyclohexyl-oxobutanamide group, providing a distinct set of chemical and physical properties that can be leveraged in various applications .
Properties
Molecular Formula |
C25H27N3O2 |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
N'-[(E)-anthracen-9-ylmethylideneamino]-N-cyclohexylbutanediamide |
InChI |
InChI=1S/C25H27N3O2/c29-24(27-20-10-2-1-3-11-20)14-15-25(30)28-26-17-23-21-12-6-4-8-18(21)16-19-9-5-7-13-22(19)23/h4-9,12-13,16-17,20H,1-3,10-11,14-15H2,(H,27,29)(H,28,30)/b26-17+ |
InChI Key |
HZGXTXQLCVXZLD-YZSQISJMSA-N |
Isomeric SMILES |
C1CCC(CC1)NC(=O)CCC(=O)N/N=C/C2=C3C=CC=CC3=CC4=CC=CC=C42 |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCC(=O)NN=CC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Origin of Product |
United States |
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